IC-87114

Catalog No.
S548524
CAS No.
371242-69-2
M.F
C22H19N7O
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IC-87114

CAS Number

371242-69-2

Product Name

IC-87114

IUPAC Name

2-[(6-aminopurin-9-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one

Molecular Formula

C22H19N7O

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C22H19N7O/c1-13-6-3-4-9-16(13)29-17(27-15-8-5-7-14(2)18(15)22(29)30)10-28-12-26-19-20(23)24-11-25-21(19)28/h3-9,11-12H,10H2,1-2H3,(H2,23,24,25)

InChI Key

GNWHRHGTIBRNSM-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C=NC5=C(N=CN=C54)N

Solubility

Soluble in DMSO, not in water

Synonyms

IC 87114, IC-87114, IC87114

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C=NC5=C(N=CN=C54)N

Description

The exact mass of the compound 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one is 397.16511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of 6-aminopurines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

This compound, also known as IC87114, is being investigated for its potential to inhibit a specific enzyme called phosphatidylinositol 3-kinase delta (PI3Kδ). PI3Kδ plays a critical role in various cellular processes, including cell growth, survival, and migration. Abnormal PI3Kδ activity has been implicated in several diseases, including cancer and inflammatory disorders [].

Inhibition of PI3Kδ

Studies have shown that IC87114 can bind to and inhibit PI3Kδ, thereby blocking its activity []. This inhibition disrupts the signaling pathways downstream of PI3Kδ, potentially leading to anti-cancer and anti-inflammatory effects.

IC-87114 is a selective inhibitor of the phosphoinositide 3-kinase delta isoform, commonly referred to as PI3Kδ. It has a molecular formula of C22H19N7O and a molecular weight of 397.43 g/mol. This compound exhibits a high degree of specificity, with an IC50 value of approximately 0.5 μM for PI3Kδ, making it significantly more potent compared to its effects on other isoforms such as PI3Kγ, where the IC50 is around 29 μM . IC-87114 is primarily utilized in research settings to study the role of PI3Kδ in various biological processes, particularly in immune responses and cancer biology.

The proposed mechanism of action involves the compound binding to the active site of PI3Kδ, thereby inhibiting its enzymatic activity and affecting downstream cellular signaling pathways crucial for cancer cell proliferation and survival []. However, detailed understanding of the binding mode and specific interactions with PI3Kδ awaits further research [].

Information on the safety profile and potential hazards associated with this compound is limited due to its investigational nature. Generally, quinazoline derivatives can exhibit varying degrees of toxicity depending on their structure [].

IC-87114 functions by inhibiting the activity of PI3Kδ, which plays a critical role in the signaling pathways that regulate cell proliferation, survival, and migration. The inhibition of this kinase leads to reduced levels of phosphatidylinositol 3-phosphate (PIP3), a lipid second messenger crucial for various cellular processes. In human neutrophils, IC-87114 effectively inhibits PIP3 biosynthesis and chemotaxis induced by stimuli such as N-formylmethionyl-leucyl-phenylalanine (fMLP) .

The biological activity of IC-87114 has been extensively studied:

  • In vitro: In mouse models of inflammation, IC-87114 inhibits the secretion of proteases induced by tumor necrosis factor alpha (TNFα) stimulation. In primary cells from patients with acute myeloid leukemia, it suppresses both constitutive and Flt-3-induced Akt phosphorylation and cell proliferation at concentrations as low as 10 μM .
  • In vivo: The compound has shown efficacy in reducing inflammation and modulating immune responses by inhibiting CD4+ T cell activation and interferon-gamma production, highlighting its potential therapeutic applications in autoimmune diseases and cancers .

The synthesis of IC-87114 involves several steps typically found in organic chemistry. While specific detailed methods are proprietary or not widely published, general synthetic routes for similar compounds often include:

  • Formation of key intermediates: Utilizing standard reactions such as amination or cyclization to create the core structure.
  • Functional group modifications: Employing techniques like alkylation or acylation to introduce specific functional groups that enhance potency and selectivity.
  • Purification: Using chromatographic techniques to isolate and purify the final product.

The precise synthetic pathway for IC-87114 may vary based on the starting materials used and desired purity levels.

IC-87114 is primarily used in research related to:

  • Cancer therapy: Its ability to inhibit PI3Kδ makes it a candidate for treating various cancers, particularly those characterized by aberrant signaling through this pathway.
  • Autoimmune diseases: By modulating immune responses, it holds potential for therapeutic use in conditions like rheumatoid arthritis and multiple sclerosis.
  • Inflammation studies: Researchers utilize IC-87114 to explore mechanisms underlying inflammatory responses in different biological contexts .

Studies have indicated that IC-87114 interacts selectively with PI3Kδ, demonstrating minimal cross-reactivity with other isoforms such as PI3Kα and PI3Kβ. This selectivity is crucial for reducing potential side effects associated with broader kinase inhibition. Interaction studies typically involve assessing its effects on downstream signaling pathways, such as Akt phosphorylation in various cell types .

Several compounds exhibit similar inhibitory effects on PI3K isoforms but differ in selectivity and potency:

Compound NameSelectivityIC50 (μM)Notes
IC-87114High (PI3Kδ)0.5Selective for PI3Kδ; effective in inflammation and cancer models
IdelalisibModerate (PI3Kδ)0.1Approved for chronic lymphocytic leukemia; broader activity profile
DuvelisibModerate (PI3Kδ/γ)0.5Dual inhibitor; used in hematological malignancies
CopanlisibModerate (PI3Kα/δ)0.5Approved for follicular lymphoma; broader kinase inhibition

IC-87114 stands out due to its high selectivity for PI3Kδ, which may lead to fewer off-target effects compared to other inhibitors that affect multiple isoforms.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

397.16510826 g/mol

Monoisotopic Mass

397.16510826 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9HC746B1KF

Other CAS

371242-69-2

Wikipedia

Ic-87114

Dates

Modify: 2023-08-15
1: Thappali SR, Varanasi KV, Veeraraghavan S, Vakkalanka SK, Mukkanti K. Simultaneous quantitation of IC87114, roflumilast and its active metabolite roflumilast N-oxide in plasma by LC-MS/MS: application for a pharmacokinetic study. J Mass Spectrom. 2012 Dec;47(12):1612-9. doi: 10.1002/jms.3103. PubMed PMID: 23280750.
2: So L, Yea SS, Oak JS, Lu M, Manmadhan A, Ke QH, Janes MR, Kessler LV, Kucharsky JM, Li LS, Martin MB, Ren P, Jessen KA, Liu Y, Rommel C, Fruman DA. Selective inhibition of phosphoinositide 3-kinase p110α preserves lymphocyte function. J Biol Chem. 2012 Dec 28. [Epub ahead of print] PubMed PMID: 23275335.
3: Durand CA, Richer MJ, Brenker K, Graves M, Shanina I, Choi K, Horwitz MS, Puri KD, Gold MR. Selective pharmacological inhibition of phosphoinositide 3-kinase p110delta opposes the progression of autoimmune diabetes in non-obese diabetic (NOD) mice. Autoimmunity. 2013 Feb;46(1):62-73. doi: 10.3109/08916934.2012.732130. PubMed PMID: 23039284.
4: Cain RJ, Vanhaesebroeck B, Ridley AJ. Different PI 3-kinase inhibitors have distinct effects on endothelial permeability and leukocyte transmigration. Int J Biochem Cell Biol. 2012 Nov;44(11):1929-36. doi: 10.1016/j.biocel.2012.07.009. Epub 2012 Jul 17. PubMed PMID: 22814170.
5: Rico B. Finding a druggable target for schizophrenia. Proc Natl Acad Sci U S A. 2012 Jul 24;109(30):11902-3. doi: 10.1073/pnas.1209389109. Epub 2012 Jul 9. PubMed PMID: 22778429; PubMed Central PMCID: PMC3409780.
6: Law AJ, Wang Y, Sei Y, O'Donnell P, Piantadosi P, Papaleo F, Straub RE, Huang W, Thomas CJ, Vakkalanka R, Besterman AD, Lipska BK, Hyde TM, Harrison PJ, Kleinman JE, Weinberger DR. Neuregulin 1-ErbB4-PI3K signaling in schizophrenia and phosphoinositide 3-kinase-p110δ inhibition as a potential therapeutic strategy. Proc Natl Acad Sci U S A. 2012 Jul 24;109(30):12165-70. doi: 10.1073/pnas.1206118109. Epub 2012 Jun 11. PubMed PMID: 22689948; PubMed Central PMCID: PMC3409795.
7: Ying H, Fu H, Rose ML, McCormack AM, Sarathchandra P, Okkenhaug K, Marelli-Berg FM. Genetic or pharmaceutical blockade of phosphoinositide 3-kinase p110δ prevents chronic rejection of heart allografts. PLoS One. 2012;7(3):e32892. doi: 10.1371/journal.pone.0032892. Epub 2012 Mar 30. PubMed PMID: 22479345; PubMed Central PMCID: PMC3316549.
8: Kang BN, Ha SG, Ge XN, Reza Hosseinkhani M, Bahaie NS, Greenberg Y, Blumenthal MN, Puri KD, Rao SP, Sriramarao P. The p110δ subunit of PI3K regulates bone marrow-derived eosinophil trafficking and airway eosinophilia in allergen-challenged mice. Am J Physiol Lung Cell Mol Physiol. 2012 Jun 1;302(11):L1179-91. doi: 10.1152/ajplung.00005.2012. Epub 2012 Mar 16. PubMed PMID: 22427531; PubMed Central PMCID: PMC3379039.
9: Tzenaki N, Andreou M, Stratigi K, Vergetaki A, Makrigiannakis A, Vanhaesebroeck B, Papakonstanti EA. High levels of p110δ PI3K expression in solid tumor cells suppress PTEN activity, generating cellular sensitivity to p110δ inhibitors through PTEN activation. FASEB J. 2012 Jun;26(6):2498-508. doi: 10.1096/fj.11-198192. Epub 2012 Mar 5. PubMed PMID: 22391131.
10: Goodwin CB, Yang Z, Yin F, Yu M, Chan RJ. Genetic disruption of the PI3K regulatory subunits, p85α, p55α, and p50α, normalizes mutant PTPN11-induced hypersensitivity to GM-CSF. Haematologica. 2012 Jul;97(7):1042-7. doi: 10.3324/haematol.2011.046896. Epub 2012 Feb 7. PubMed PMID: 22315502; PubMed Central PMCID: PMC3396676.

Explore Compound Types